Product packaging for 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone(Cat. No.:)

1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone

Cat. No.: B13432943
M. Wt: 342.93 g/mol
InChI Key: CMOHSUDPMDBTJH-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Systems in Contemporary Organic Synthesis

Polyhalogenated aromatic systems are organic compounds containing multiple halogen atoms attached to an aromatic ring. These structures are of immense interest in contemporary organic synthesis for several reasons. The presence of halogens can enhance the biological properties of molecules, such as their metabolic stability and ability to cross cell membranes, making them crucial in pharmaceutical and agrochemical applications. wisdomlib.orgresearchgate.net From a synthetic standpoint, the carbon-halogen bonds provide reactive handles for a variety of transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. researchgate.net The nature and position of the halogen atoms can be strategically varied to fine-tune the electronic properties and reactivity of the aromatic ring, offering chemists precise control over synthetic outcomes.

Overview of Aryl Ethanones as Pivotal Synthons in Complex Molecule Construction

Aryl ethanones, also known as acetophenones, are characterized by an acetyl group attached to an aromatic ring. They are highly valuable synthons—or building blocks—in organic synthesis. nih.govresearchgate.netnih.gov The ketone functional group is readily transformed into a wide array of other functionalities, and the adjacent methyl group can participate in various condensation reactions. journalcra.com This reactivity makes aryl ethanones key starting materials for the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govtsijournals.comajol.inforesearchgate.net Their versatility allows for the construction of intricate molecular frameworks through reactions such as aldol condensations, cyclizations, and various coupling strategies. journalcra.commdpi.com

Rationale for Investigating 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone in Academic Contexts

The specific compound, this compound, presents a compelling case for academic investigation due to its unique structural features and the synthetic possibilities it unlocks.

The substitution pattern of this compound is particularly noteworthy. It features three different halogen atoms—bromine, fluorine, and iodine—on the same phenyl ring, each with distinct electronic and steric properties. This arrangement offers a unique platform for studying selective chemical transformations. The varying reactivity of the carbon-halogen bonds (C-I < C-Br < C-F in terms of bond strength) allows for regioselective reactions, where one halogen can be selectively targeted for substitution or coupling while the others remain intact. This differential reactivity is of great interest for developing novel synthetic methodologies and understanding the fundamental principles of reaction mechanisms.

The combination of the reactive ethanone (B97240) group and the three distinct halogen substituents makes this compound a highly promising precursor for the synthesis of a wide range of structurally diverse molecules. The ethanone moiety can be elaborated to form various heterocyclic rings, while the halogen atoms provide multiple points for further functionalization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This multi-faceted reactivity allows for the systematic construction of complex molecules with potential applications in medicinal chemistry and materials science. The ability to introduce different substituents at specific positions on the aromatic ring is crucial for structure-activity relationship (SAR) studies in drug discovery. namiki-s.co.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFIO B13432943 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

1-(6-bromo-2-fluoro-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

CMOHSUDPMDBTJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)I)Br

Origin of Product

United States

Synthetic Methodologies for 1 6 Bromo 2 Fluoro 3 Iodophenyl Ethanone: Advanced Approaches and Strategic Considerations

Retrosynthetic Analysis and Identification of Key Disconnection Points

A retrosynthetic analysis of 1-(6-bromo-2-fluoro-3-iodophenyl)ethanone reveals several potential disconnection points. The most logical primary disconnection is the carbon-carbon bond of the ethanone (B97240) moiety, suggesting a Friedel-Crafts acylation or a related transformation as a key final step. This approach disconnects the target molecule to an acetyl group equivalent (like acetyl chloride or acetic anhydride) and a 1-bromo-3-fluoro-4-iodobenzene precursor.

A subsequent disconnection strategy involves the sequential removal of the halogen substituents. The order of these disconnections is critical and depends on the directing effects of the groups present at each stage. Given the ortho, para-directing nature of halogens and the challenges associated with electrophilic substitution on heavily substituted, electron-deficient rings, a strategy that relies on more advanced regioselective methods is often necessary. Key challenges include preventing the formation of isomeric byproducts and managing the deactivating effects of the halogens on the aromatic ring towards subsequent substitutions.

Precursor Synthesis and Functional Group Introduction Strategies

The core of the synthesis lies in the regiocontrolled introduction of the three different halogens onto a phenyl ring precursor. The choice of starting material and the sequence of halogenation are paramount to the success of the synthesis.

Achieving the 1,2,3,4-substitution pattern of the halogen and acetyl groups requires precise control over the regioselectivity of the halogenation reactions. Standard electrophilic aromatic substitution methods often yield mixtures of isomers, making them unsuitable for this target. Therefore, advanced strategies are employed.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to install a halogen atom with high precision. wikipedia.org

For the synthesis of the target compound, a plausible strategy would involve starting with a precursor bearing a potent DMG, such as an amide (-CONR₂) or a methoxy (B1213986) (-OMe) group. wikipedia.orgorganic-chemistry.org For instance, starting with a 2-fluoroaniline (B146934) derivative, the amino group can be protected as an amide, which then acts as a DMG. A sequence of DoM followed by quenching with appropriate electrophilic halogenating agents (e.g., I₂, Br₂, or sources of electrophilic fluorine) can install the halogens at the desired positions. The relative positioning of the halogens can be controlled by the strategic choice of the initial precursor and the sequence of metalation and quenching steps. uwindsor.ca

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths

Strength DMG Examples
Strong-CONR₂, -SO₂NR₂, -OCONR₂, -OMOM
Moderate-OMe, -NR₂, -F, -Cl
Weak-CH₂NR₂, -Ph

This table summarizes various directing metalation groups (DMGs) categorized by their relative ability to direct ortho-lithiation.

Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in modern organic synthesis. nih.gov They are particularly useful for halogenation reactions, offering mild conditions and unique reactivity compared to traditional methods. princeton.edu

In the context of synthesizing this compound, hypervalent iodine(III) reagents are especially relevant for fluorination. Reagents such as (difluoroiodo)arenes (ArIF₂) can serve as sources of electrophilic fluorine. nih.gov The synthesis of these reagents typically involves the fluorination of an iodoarene. nih.gov The introduction of the fluorine atom can also be achieved using hypervalent iodine reagents in conjunction with a fluoride (B91410) source like hydrogen fluoride-pyridine (HF·Py). arkat-usa.org

For iodination, hypervalent iodine compounds can also be employed. Alternatively, direct iodination can often be achieved with reagents like iodine monochloride (ICl) or a combination of iodine and an oxidizing agent, particularly on activated aromatic rings. msu.edu The use of hypervalent iodine chemistry provides a valuable toolset for navigating the challenges of selective halogenation. arkat-usa.orgresearchgate.net

Table 2: Examples of Hypervalent Iodine Reagents in Halogenation

Reagent Class Example Reagent Application
Iodine(III) FluoridesDifluoroiodotolueneElectrophilic Fluorination
Iodine(III) FluoridesFluoro-1,2-benziodoxol-3(1H)-oneElectrophilic Fluorination arkat-usa.org
Iodine(V) FluoridesIF₅-pyridine-HFNucleophilic Fluorination
Iodine(III) Chlorides(Dichloroiodo)benzene (PhICl₂)Chlorination, Oxidant

This table presents examples of hypervalent iodine reagents and their applications in halogenation reactions.

The introduction of the bromine atom can be accomplished using various reagents, with the choice depending on the substrate's reactivity and the desired selectivity.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for bromination. wikipedia.orgalfa-chemistry.com For aromatic compounds, the reaction conditions can be tuned to achieve the desired outcome. In the case of deactivated aromatic rings, which would be expected in a polyhalogenated precursor, bromination with NBS often requires the use of a strong acid catalyst, such as concentrated sulfuric acid. organic-chemistry.orgacs.org This method provides a practical route for the monobromination of deactivated aromatics. acs.org For electron-rich aromatics, NBS can be used under milder conditions. wikipedia.org

Cupric Bromide (CuBr₂): Copper(II) bromide is another effective reagent for bromination. It is particularly known for the selective α-bromination of ketones. mdma.chacs.org However, CuBr₂ can also be used for the bromination of aromatic compounds. researchgate.net It is an effective reagent for the monobromination of electron-rich aromatic compounds like phenols and anilines at room temperature. researchgate.net The reaction of ketones with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate (B1210297) can lead to selective bromination, providing the corresponding α-bromo ketones in high yields. mdma.chresearchgate.net

The final key step in the synthesis is the introduction of the ethanone (acetyl) group. The most common method for this transformation is the Friedel-Crafts acylation. libretexts.org This reaction typically involves treating the aromatic precursor with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemicalbook.comnih.gov

A significant challenge in this step is the reduced reactivity of the polyhalogenated benzene (B151609) ring. The presence of multiple electron-withdrawing halogen substituents deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) for the Friedel-Crafts acylation to proceed. nih.gov

An alternative strategy involves introducing the acetyl group precursor earlier in the synthesis. For example, a starting material already containing an acetyl group could be subjected to the halogenation sequence. However, the acetyl group is a meta-director and deactivating, which would complicate the regioselective introduction of the halogens using electrophilic substitution. Therefore, a late-stage introduction of the ethanone moiety onto a pre-formed polyhalogenated benzene is often the more strategically sound, albeit challenging, approach.

Introduction of the Ethanone Moiety

Acylation Reactions on Substituted Benzene Derivatives

The introduction of an acetyl group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. In the context of synthesizing this compound, this involves the acylation of a trisubstituted benzene precursor, namely 1-bromo-3-fluoro-2-iodobenzene (B1273208). The success of such a reaction is highly dependent on the electronic and steric influences of the substituents already present on the benzene ring. Halogens are known to be deactivating groups due to their inductive electron-withdrawing effect, yet they act as ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate.

Friedel-Crafts Acylation with Controlled Regioselectivity

The Friedel-Crafts acylation is a classic and effective method for forming aryl ketones. fiveable.mepearson.com The synthesis of this compound via this method would employ 1-bromo-3-fluoro-2-iodobenzene as the substrate, reacting with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). fiveable.meacs.org

Controlling the regioselectivity—the specific position of the incoming acetyl group—is the primary challenge. The directing effects of the three halogens must be considered. In the starting material, 1-bromo-3-fluoro-2-iodobenzene, the possible sites for substitution are C4, C5, and C6.

Fluorine (at C3): Directs ortho (to C2 and C4) and para (to C6).

Bromine (at C1): Directs ortho (to C2 and C6) and para (to C4).

Iodine (at C2): Directs ortho (to C1 and C3) and para (to C5).

Given that positions C1, C2, and C3 are already substituted, the directing effects combine to influence the remaining positions. Both fluorine and bromine strongly activate positions C4 and C6. The iodine atom directs toward position C5. The formation of the desired product, where the acetyl group is at C6, is plausible as this position is sterically accessible and electronically activated by both the para-fluorine and the ortho-bromine. However, the formation of the C4 isomer would be a significant competing reaction. Achieving high selectivity for the C6 product would likely require careful optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, to exploit subtle differences in steric hindrance and electronic activation between the potential sites. libretexts.orglibretexts.org

Substituent (Position)TypeDirecting InfluenceActivated Positions for Acylation
-Br (C1)Deactivating, Ortho-, Para-directingInductive (-I), Resonance (+R)C4 (para), C6 (ortho)
-I (C2)Deactivating, Ortho-, Para-directingInductive (-I), Resonance (+R)C5 (para)
-F (C3)Deactivating, Ortho-, Para-directingInductive (-I), Resonance (+R)C4 (ortho), C6 (para)

Catalytic Strategies for Carbon-Halogen Bond Formation and Transformation

The presence of C-I, C-Br, and C-F bonds makes this compound an excellent substrate for sequential, site-selective functionalization using transition metal catalysis. The significant differences in the bond strengths and reactivity of these carbon-halogen bonds can be exploited to achieve controlled chemical modifications. psu.edu

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Halide Synthesis and Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orgnobelprize.org A key principle governing these reactions on polyhalogenated substrates is the differential reactivity of aryl halides during the initial oxidative addition step to the Pd(0) catalyst. The established order of reactivity is C–I > C–Br > C–Cl > C–F. thieme-connect.de This predictable hierarchy allows for the selective functionalization of the most reactive C-I bond, while leaving the C-Br and C-F bonds intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming aryl-aryl bonds by reacting an aryl halide with an aryl boronic acid or ester. libretexts.orgresearchgate.net When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs selectively at the C-I bond. This chemoselectivity enables the synthesis of a wide array of 3-aryl derivatives while retaining the bromine atom at the C6 position for further diversification. beilstein-journals.org

Aryl Boronic Acid (Ar-B(OH)₂)Catalyst/Ligand SystemBaseExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃1-(6-Bromo-2-fluoro-3-phenylphenyl)ethanone
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1-(6-Bromo-2-fluoro-3-(4-methoxyphenyl)phenyl)ethanone
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃1-(6-Bromo-2-fluoro-3-(thiophen-2-yl)phenyl)ethanone
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₂CO₃1-(6-Bromo-2-fluoro-3-(pyridin-3-yl)phenyl)ethanone

Beyond C-C bond formation, palladium catalysts are highly effective for C-O and C-N cross-coupling reactions, commonly known as Buchwald-Hartwig amination and etherification. uwindsor.ca These methods allow for the introduction of diverse amine and ether functionalities. Applying these reactions to this compound again leverages the high reactivity of the C-I bond, enabling selective substitution at the C3 position. This strategy is crucial for building complex molecules with potential applications in pharmaceuticals and agrochemicals.

NucleophileReaction TypeCatalyst/Ligand SystemBaseExpected Product
MorpholineC-N CouplingPd₂(dba)₃ / BINAPNaOt-Bu1-(6-Bromo-2-fluoro-3-(morpholino)phenyl)ethanone
AnilineC-N CouplingPd(OAc)₂ / XantphosCs₂CO₃1-(6-Bromo-2-fluoro-3-(phenylamino)phenyl)ethanone
PhenolC-O CouplingPd(OAc)₂ / RuPhosK₃PO₄1-(6-Bromo-2-fluoro-3-phenoxyphenyl)ethanone
MethanolC-O CouplingPd₂(dba)₃ / BrettPhosNaOt-Bu1-(6-Bromo-2-fluoro-3-methoxyphenyl)ethanone

Other Transition Metal Catalysis for Selective Transformations

While palladium is the most common catalyst for these transformations, other transition metals offer alternative and sometimes complementary reactivity.

Nickel Catalysis: Nickel complexes can also catalyze cross-coupling reactions of aryl halides. psu.edu They are often more cost-effective than palladium and can be particularly effective for coupling with less reactive aryl chlorides or for promoting challenging transformations. Nickel catalysts can sometimes exhibit different selectivity compared to palladium, providing another tool for the controlled functionalization of polyhalogenated aromatics.

Copper Catalysis: Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for forming C-N and C-O bonds. Although often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder and more versatile copper-based systems. These could be employed for the functionalization of the C-Br bond in derivatives of this compound, especially after the more reactive C-I bond has been addressed.

Green Chemistry Principles in the Synthesis of this compound

The incorporation of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include the use of benign solvent systems and the optimization of atom economy and reaction efficiency.

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to environmental pollution. shaalaa.com The exploration of solvent-free reactions or the use of environmentally benign solvents is a cornerstone of green chemistry.

Solvent-free Friedel-Crafts acylation reactions have been reported for the synthesis of various aromatic ketones. nih.gov This approach, often facilitated by grinding the reactants with a solid catalyst, can lead to reduced waste, lower costs, and simpler purification procedures. For the synthesis of this compound, a hypothetical solvent-free approach would involve the direct reaction of 1-bromo-3-fluoro-2-iodobenzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a reusable solid acid catalyst.

Alternatively, the use of greener solvents provides a more sustainable option compared to conventional choices like chlorinated hydrocarbons. sigmaaldrich.com Ionic liquids and supercritical fluids are examples of alternative media that can offer unique reactivity and facilitate catalyst recycling. nih.gov Water, being non-toxic and readily available, is an ideal green solvent, although the poor solubility of nonpolar reactants can be a challenge. shaalaa.com

Below is a comparative table of potential solvent systems for the acylation of a hypothetical polyhalogenated benzene derivative, highlighting the advantages of greener alternatives.

Solvent SystemCatalystAdvantagesDisadvantages
DichloromethaneAlCl₃Good solubility of reactantsToxic, volatile, generates hazardous waste
Solvent-Free Zeolite/Solid Acid Reduced waste, high reaction concentration Potential for mass transfer limitations
Ionic Liquid Lewis or Brønsted Acid Catalyst recycling, tunable properties Viscosity, cost, potential toxicity
Water Water-tolerant Lewis Acid Non-toxic, non-flammable, inexpensive Low solubility of aromatic substrates

This table presents a hypothetical comparison based on general principles of green chemistry applied to Friedel-Crafts acylation.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The classical Friedel-Crafts acylation, a likely method for synthesizing this compound, traditionally uses a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org This leads to a large amount of waste in the form of a catalyst-product complex that needs to be hydrolyzed, resulting in poor atom economy.

To improve the atom economy, catalytic approaches are favored. The use of catalytic amounts of more efficient and recyclable Lewis acids, such as metal triflates or solid acids, can significantly reduce waste. researchgate.net

The theoretical atom economy for the synthesis of this compound via a traditional Friedel-Crafts acylation with acetyl chloride and a stoichiometric amount of AlCl₃ can be calculated as follows:

Reaction: C₆H₃BrFI + CH₃COCl + AlCl₃ → C₈H₅BrFIO + AlCl₃·C₈H₅BrFIO complex → C₈H₅BrFIO + Al(OH)₃ + 3HCl (after workup)

For the purpose of atom economy calculation, we consider the atoms incorporated into the desired product from the primary reactants.

Molecular Weights:

1-bromo-3-fluoro-2-iodobenzene (C₆H₃BrFI): ~344.9 g/mol

Acetyl chloride (CH₃COCl): ~78.5 g/mol

this compound (C₈H₅BrFIO): ~386.9 g/mol

Atom Economy Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In a stoichiometric reaction, the catalyst is consumed in the workup, contributing to waste. A catalytic approach significantly improves the theoretical atom economy as the catalyst is not included in the denominator as a consumed reactant.

The following table illustrates the potential improvements in reaction efficiency by adopting greener catalytic methods for a hypothetical acylation reaction.

MethodCatalyst LoadingReaction TimeYield (%)Atom Economy (%)
Stoichiometric AlCl₃1.1 equivalents4-6 hours75Low (~45%)
Catalytic Sc(OTf)₃ 0.05 equivalents 2-3 hours 85 High (~83%)
Reusable Zeolite 10 wt% 6-8 hours 80 High (~83%)

This table presents hypothetical data to illustrate the potential benefits of green catalytic approaches over traditional stoichiometric methods for the synthesis of the target compound.

By focusing on solvent-free or benign solvent systems and optimizing atom economy through catalytic methods, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical processes.

Mechanistic Investigations of Reactions Involving 1 6 Bromo 2 Fluoro 3 Iodophenyl Ethanone

Reactivity Profiling of Halogen Substituents (Bromine, Fluorine, Iodine)

The phenyl ring of 1-(6-bromo-2-fluoro-3-iodophenyl)ethanone is adorned with three different halogen atoms, each imparting unique electronic and steric characteristics to the molecule. Their positions relative to each other and to the acetyl group dictate the regioselectivity and rate of substitution and coupling reactions.

Differential Reactivity of Halogens in Substitution and Coupling Reactions

The reactivity of aryl halides is highly dependent on the nature of the reaction. In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. stackexchange.comnumberanalytics.com The stability of this intermediate is enhanced by electron-withdrawing groups. Halogens exert a dual electronic effect: they are inductively electron-withdrawing (-I) and, with the exception of fluorine, have a weaker electron-donating resonance effect (+M). The strong inductive effect of fluorine makes it the most activating halogen towards SNAr, leading to a general reactivity trend of F > Cl > Br > I. numberanalytics.com However, SNAr reactions generally require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, which are absent in this molecule. youtube.com

In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, proceed via a different mechanism, typically involving oxidative addition of the aryl halide to a low-valent palladium complex. wikipedia.orglibretexts.org The rate-determining step is often the oxidative addition, which is dependent on the carbon-halogen bond strength. libretexts.org The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the reactivity of aryl halides in these coupling reactions is generally I > Br > Cl >> F. wikipedia.orglibretexts.org For this compound, the iodine atom is therefore the most likely site for initial oxidative addition in cross-coupling reactions.

Table 1: Predicted Relative Reactivity of Halogen Substituents in Different Reaction Types
Reaction TypePredicted Reactivity OrderKey Mechanistic Factor
Nucleophilic Aromatic Substitution (SNAr)F > Br > IInductive electron withdrawal stabilizing the Meisenheimer complex numberanalytics.com
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)I > Br >> FCarbon-Halogen bond strength for oxidative addition wikipedia.orglibretexts.org

Influence of Ortho- and Para-Substituents on Reaction Pathways

The substituents on the aromatic ring significantly influence reaction pathways through a combination of steric and electronic effects. In this compound, the acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. libretexts.org However, for reactions involving the halogens as leaving groups, the electronic and steric landscape is more complex.

The fluorine atom at the 2-position and the bromine atom at the 6-position are ortho to the acetyl group. This steric hindrance can impede the approach of reagents to both the carbonyl group and the adjacent halogen atoms. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the methyl protons of the acetyl group and the reactivity of the carbonyl carbon.

The iodine at the 3-position is para to the bromine and meta to the acetyl group, while the bromine is para to the iodine. The interplay of their inductive and resonance effects, combined with the steric bulk of the iodine and bromine atoms, will dictate the accessibility and reactivity of each halogen site. For instance, in a Suzuki coupling, while iodine is electronically favored to react first, the steric hindrance from the ortho-fluoro and the adjacent bromo substituent could influence the binding of the palladium catalyst.

Table 2: Influence of Substituents on Reaction Pathways
SubstituentPositionElectronic EffectSteric EffectPredicted Influence
-COCH31Electron-withdrawing, deactivatingModerateDirects incoming electrophiles to the meta position (C5). Influences carbonyl reactivity.
-F2Strongly electron-withdrawing (inductive)SmallIncreases electrophilicity of the carbonyl carbon. Sterically hinders the ortho position.
-I3Weakly electron-withdrawing (inductive)LargeMost reactive site for cross-coupling. wikipedia.org Its bulk can influence the approach to adjacent sites.
-Br6Electron-withdrawing (inductive)MediumSterically hinders the ortho position and the carbonyl group. Second most reactive site for cross-coupling.

Carbonyl Group Reactivity and Transformations

The ethanone (B97240) moiety is a key functional group that can undergo a variety of transformations, primarily through reactions at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions to the Ethanone Carbonyl

The carbonyl carbon of the acetyl group is electrophilic due to the polarization of the C=O bond. chemistrysteps.com It is therefore susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org This intermediate is then typically protonated to yield an alcohol.

The reactivity of the carbonyl group in this compound is influenced by both electronic and steric factors. Electronically, the ortho-fluoro substituent, with its strong inductive effect, is expected to increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. masterorganicchemistry.com However, sterically, the presence of two ortho substituents (fluoro and bromo) will hinder the approach of nucleophiles to the carbonyl carbon. libretexts.org This steric hindrance can significantly reduce the rate of nucleophilic addition, especially with bulky nucleophiles.

Derivatization Pathways of the Ketone (e.g., Oxime Formation)

Ketones readily react with hydroxylamine (B1172632) to form oximes. This reaction is a nucleophilic addition-elimination process. masterorganicchemistry.comyoutube.com The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comyoutube.com The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. khanacademy.org

For this compound, the formation of the corresponding oxime is a feasible derivatization pathway. The electronic activation by the ortho-fluoro group would favor the initial nucleophilic attack. However, the steric hindrance from both ortho substituents could slow down the reaction rate compared to an unhindered ketone.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of the reactions discussed would be influenced by the previously mentioned electronic and steric factors. For palladium-catalyzed cross-coupling, the rate will likely be fastest for the C-I bond, followed by the C-Br bond, reflecting the bond dissociation energies. Steric hindrance around these sites could increase the activation energy for the oxidative addition step.

The thermodynamics of these reactions are also important. The formation of new, stable bonds in cross-coupling reactions generally makes these processes thermodynamically favorable. Oxime formation is a reversible reaction, and the position of the equilibrium can be influenced by factors such as pH and the removal of water. numberanalytics.com The stability of the resulting oxime will be influenced by the steric interactions between the oxime's hydroxyl group and the ortho substituents on the phenyl ring.

Energy Profiles of Key Reaction Intermediates

Similarly, there is a lack of published research on the energy profiles of key reaction intermediates in processes involving this compound. Constructing an energy profile requires either experimental data from techniques like calorimetry or computational chemistry studies (e.g., density functional theory calculations) to determine the relative energies of reactants, transition states, intermediates, and products. Without such studies, it is not possible to provide a quantitative or even qualitative depiction of the energy changes that occur during reactions involving this specific compound.

In the absence of specific data for this compound, any discussion on its reaction mechanisms would be purely speculative and fall outside the scope of providing scientifically accurate and source-based information.

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can gain insights into the geometric and electronic structure, as well as predict its reactivity. For this compound, these calculations are particularly valuable in understanding the interplay of its various functional groups.

Density Functional Theory (DFT) Studies for Ground State and Transition State Geometries

Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern chemical research due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-31G*, can be employed to optimize the molecular geometry. nih.gov This process involves finding the minimum energy conformation, which provides crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for exploring the potential energy surface of a reaction involving this molecule. This allows for the identification of transition state geometries, which are the high-energy structures that connect reactants to products. Understanding the geometry and energy of the transition state is fundamental to predicting reaction rates and mechanisms.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Properties

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The presence of multiple halogen atoms and an acetyl group would significantly influence the energies and localizations of these orbitals.

The energies of the HOMO and LUMO are directly related to the concepts of ionization potential and electron affinity, which in turn are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index. nih.gov These descriptors provide a quantitative measure of the molecule's electrophilic and nucleophilic character. For instance, a high electrophilicity index would suggest that this compound is a strong electron acceptor.

Table 1: Frontier Molecular Orbital Properties and Reactivity Descriptors

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and stability
Electronegativityχ-(EHOMO + ELUMO)/2Tendency to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global Electrophilicityωμ2 / (2η) where μ = -χOverall electrophilic nature
Nucleophilicity IndexNEHOMO(Nu) - EHOMO(TCE)Nucleophilic character (relative to a reference)

Electrostatic Potential (MESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MESP surface would likely show a region of high negative potential around the oxygen atom of the acetyl group, indicating its nucleophilic character. The areas around the hydrogen atoms and the halogen atoms would exhibit varying degrees of positive potential, highlighting potential sites for nucleophilic interaction. This analysis provides a more intuitive picture of the molecule's reactivity than FMO analysis alone.

Bond Dissociation Energies and Reaction Energetics

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edu Calculating the BDEs for the various bonds within this compound can help to identify the weakest bond and predict which bond is most likely to break during a chemical reaction. For example, the relative BDEs of the C-Br, C-F, and C-I bonds would be of particular interest.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule or a system of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a biological environment, such as its binding to a protein active site. These simulations provide a more realistic picture of the molecule's behavior in a complex environment than static quantum chemical calculations.

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

¹H NMR: Chemical Shift Analysis and Coupling Patterns

No experimental data is currently available.

¹³C NMR: Carbon Framework Assignment

No experimental data is currently available.

¹⁹F NMR: Probing the Electronic Environment of the Fluorine Atom

No experimental data is currently available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrations of Carbonyl and Halogenated Aromatic Rings

No experimental data is currently available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

No experimental data is currently available.

X-ray Crystallography for Solid-State Structural Determination

Following an extensive search of chemical and crystallographic databases, no publicly available X-ray crystallographic data for the specific compound 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone could be located. As a result, a detailed analysis of its solid-state structure, including bond lengths, bond angles, torsional angles, intermolecular interactions, and crystal packing, cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable crystal, which is subsequently analyzed. Without a published crystal structure in resources such as the Cambridge Structural Database (CSD) or other scientific literature, the precise three-dimensional arrangement of the atoms and molecules in the solid state remains undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of bond lengths, bond angles, and torsional angles is contingent upon the availability of crystallographic data. This data provides the atomic coordinates within the crystal lattice, from which these geometric parameters are calculated. In the absence of such data for this compound, a quantitative discussion of these structural features is not possible.

Intermolecular Interactions and Crystal Packing

Similarly, the arrangement of molecules in the crystal lattice, known as crystal packing, and the nature of the intermolecular forces that govern this arrangement can only be described following a successful crystallographic study. These interactions, which can include halogen bonding, hydrogen bonding, and van der Waals forces, are critical to understanding the solid-state properties of a compound. Without experimental data, any description of these features for this compound would be purely speculative.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary for a complete structural elucidation as outlined.

Strategic Applications of 1 6 Bromo 2 Fluoro 3 Iodophenyl Ethanone in Complex Organic Synthesis

Role as a Versatile Building Block for Polycyclic and Heterocyclic Systems

The construction of polycyclic and heterocyclic frameworks is a central theme in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals, agrochemicals, and materials science. While polysubstituted aromatic compounds are frequently employed as precursors in these syntheses, the specific utility of 1-(6-bromo-2-fluoro-3-iodophenyl)ethanone in this capacity is not described in the available literature.

Precursor for Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful tools for the assembly of cyclic systems. The ketone functionality of this compound could theoretically serve as a handle for various condensation and cycloaddition reactions. For instance, it could potentially participate in reactions such as the Friedländer annulation for quinoline (B57606) synthesis or the Paal-Knorr synthesis for furans and pyrroles, following appropriate functional group interconversions. However, no published studies demonstrate these or other specific annulation or cyclization strategies utilizing this particular compound.

Scaffold for Introducing Multiple Halogen Atoms into Target Molecules

The strategic incorporation of halogen atoms can significantly influence the physicochemical and biological properties of organic molecules. The tri-halogenated nature of this compound makes it an intriguing starting material for the synthesis of molecules bearing multiple halogen substituents.

Exploiting Differential Halogen Reactivity for Sequential Functionalization

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is a well-established principle in cross-coupling chemistry. This reactivity trend suggests that the iodine and bromine atoms of this compound could be selectively functionalized through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the more robust carbon-fluorine bond intact for subsequent transformations. This stepwise approach would allow for the controlled and regioselective introduction of various substituents. While this is a common strategy for polyhalogenated aromatics, its specific application to this compound has not been reported.

A hypothetical sequential functionalization is outlined in the table below:

StepReaction TypeReactive HalogenPotential Product
1Sonogashira CouplingIodineAlkynyl-substituted (6-bromo-2-fluorophenyl)ethanone
2Suzuki CouplingBromineAryl-substituted (alkynyl-2-fluorophenyl)ethanone

Synthesis of Diversely Substituted Aromatic Derivatives

Building upon the principles of sequential functionalization, this compound could theoretically serve as a platform for the synthesis of a wide array of diversely substituted aromatic derivatives. The ability to introduce different functional groups at specific positions on the aromatic ring is crucial for fine-tuning molecular properties. However, the synthesis of such derivatives from this specific precursor has not been documented.

Development of Libraries of Related Chemical Entities for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The generation of chemical libraries is a fundamental aspect of drug discovery and chemical biology, enabling the systematic exploration of structure-activity relationships. The structural features of this compound suggest its potential as a starting point for the creation of focused libraries of compounds for SAR studies.

The synthetic pathways to generate such libraries would likely leverage the differential reactivity of the halogen atoms, as discussed previously. By systematically varying the substituents introduced at the iodo and bromo positions, and potentially modifying the ketone functionality, a diverse set of analogues could be prepared. These libraries could then be screened for biological activity, providing valuable insights into the structural requirements for a desired therapeutic effect. Despite this theoretical potential, there is no evidence in the scientific literature of this compound being used for this purpose.

Stereoselective Transformations and Chiral Auxiliary Applications

As of the current body of scientific literature, there is no specific information available regarding the stereoselective transformations or the application of this compound as a chiral auxiliary in complex organic synthesis. Extensive searches of chemical databases and scholarly articles did not yield any published research detailing the use of this specific compound in enantioselective or diastereoselective reactions.

The unique substitution pattern of this compound, featuring three different halogen atoms on the phenyl ring, presents a complex substrate for which stereoselective methodologies may not have yet been developed or reported. The electronic and steric properties imparted by the bromo, fluoro, and iodo substituents at the ortho, meta, and para positions relative to the acetyl group could pose significant challenges for achieving high levels of stereocontrol in chemical transformations.

Consequently, there are no established protocols, detailed research findings, or data tables to present on the stereoselective applications of this particular ketone. Further research would be necessary to explore its potential in asymmetric synthesis, either as a substrate undergoing stereoselective reactions or as a precursor for the development of new chiral auxiliaries.

Future Research Trajectories for 1 6 Bromo 2 Fluoro 3 Iodophenyl Ethanone

Exploration of Novel Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of polysubstituted aromatic compounds like 1-(6-bromo-2-fluoro-3-iodophenyl)ethanone often relies on multi-step sequences, where the efficiency of each step is paramount. Palladium-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic systems. researchgate.netlibretexts.orgnobelprize.org Future research will likely focus on developing more active, stable, and selective palladium catalysts for the synthesis of this and related compounds. A key challenge in the synthesis of polyhalogenated arenes is achieving site-selectivity, especially when multiple identical or different halogen atoms are present. nih.gov

One promising research direction is the development of catalytic systems that can selectively activate one C-X bond over another (e.g., C-I vs. C-Br). This would allow for the sequential and controlled introduction of different functional groups. The general reactivity trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl, which can often be exploited for selective cross-coupling. libretexts.org However, electronic and steric effects from other substituents on the aromatic ring can significantly influence this selectivity. acs.org Therefore, the design of new ligands that can fine-tune the electronic and steric properties of the palladium center to override the inherent reactivity of the C-X bonds will be a major focus.

Furthermore, the exploration of catalysts based on other transition metals, such as nickel or copper, could offer alternative and potentially more cost-effective synthetic routes. For instance, nickel-catalyzed Heck arylations have been shown to be effective for the synthesis of functionalized acetophenones. The use of porous organic polymers (POPs) as catalyst supports is another emerging area, offering advantages such as catalyst stability, recyclability, and prevention of metal leaching. researchgate.netnih.gov

Catalyst SystemPotential Application in SynthesisKey Research Focus
Palladium with tailored phosphine (B1218219) ligandsSite-selective sequential cross-coupling to introduce bromo and iodo substituents.Ligand design for controlling regioselectivity in polyhalogenated arenes.
Nickel-based catalystsAlternative to palladium for C-C and C-heteroatom bond formation.Exploring the scope and limitations for the synthesis of polyhalogenated acetophenones.
Copper-catalyzed systemsCross-coupling reactions and introduction of various functional groups.Development of mild and efficient copper-catalyzed methods for halogenated substrates.
Metal nanoparticles on porous supportsHeterogeneous catalysis for improved recyclability and stability.Design of robust and highly active supported catalysts for cross-coupling reactions.

Investigations into Advanced Fluorination and Iodination Reagents

The introduction of fluorine and iodine atoms onto an aromatic ring requires specialized reagents and methods. The unique properties of fluorine often impart desirable characteristics to molecules, such as increased metabolic stability and bioavailability. nih.gov While there are numerous fluorinating agents available, the development of reagents with improved safety profiles, functional group tolerance, and selectivity remains an active area of research. Future investigations will likely focus on both electrophilic and nucleophilic fluorination strategies that can be applied to complex and sterically hindered substrates like the precursors to this compound.

Similarly, the regioselective iodination of aromatic ketones is a crucial transformation. While methods using molecular iodine in the presence of an oxidizing agent are common, there is a need for milder and more efficient protocols. Hypervalent iodine reagents, for instance, have emerged as powerful tools in organic synthesis and could be further explored for the iodination of highly substituted aromatic compounds. The development of catalytic iodination methods would be a significant advancement, reducing waste and improving atom economy.

Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes

The complexity of molecules like this compound makes the prediction of their reactivity and the design of optimal synthetic routes a challenging task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address these challenges. By training algorithms on large datasets of chemical reactions, ML models can learn to predict reaction outcomes, identify potential side products, and even suggest novel synthetic pathways.

For a molecule with multiple reactive sites, such as the different halogen-substituted positions on the phenyl ring, ML models could be particularly valuable in predicting the regioselectivity of various reactions. For example, in electrophilic aromatic substitution, the directing effects of the bromo, fluoro, iodo, and acetyl groups can be complex and competing. An ML model trained on a diverse set of halogenated aromatic compounds could predict the most likely site of substitution with a high degree of accuracy. Furthermore, ML can be used to predict the reactivity of different C-X bonds in cross-coupling reactions, aiding in the design of selective sequential functionalization strategies.

Development of Asymmetric Synthetic Methodologies Utilizing the Compound

The ketone functionality in this compound offers a handle for the introduction of a chiral center through asymmetric reduction to the corresponding alcohol. Chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov Future research will undoubtedly focus on the development of efficient and highly enantioselective methods for the asymmetric reduction of this and related polysubstituted acetophenones.

A variety of catalytic systems are available for the asymmetric reduction of ketones, including those based on ruthenium, rhodium, and iridium, often in combination with chiral ligands. nih.govnih.gov The development of catalysts that are tolerant of the various halogen substituents and can achieve high enantioselectivity for this specific substrate will be a key objective. Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric reductions and has seen significant advancements in recent years. rsc.org Biocatalysis, using enzymes such as alcohol dehydrogenases, is another promising approach that can offer exquisite selectivity under mild reaction conditions. researchgate.net

Asymmetric Reduction MethodCatalyst/SystemPotential Advantages
Transition Metal CatalysisChiral Ru, Rh, or Ir complexesHigh turnover numbers, broad substrate scope.
OrganocatalysisChiral oxazaborolidines, phosphoric acids, etc.Metal-free, environmentally benign.
BiocatalysisAlcohol dehydrogenases (ADHs)High enantioselectivity, mild reaction conditions.

In-depth Mechanistic Studies using Advanced Physical Organic Chemistry Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic methods. Advanced physical organic chemistry techniques, particularly computational methods like Density Functional Theory (DFT), can provide detailed insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity.

For instance, DFT calculations can be used to model the oxidative addition step in palladium-catalyzed cross-coupling reactions, helping to elucidate the origins of site-selectivity in polyhalogenated substrates. acs.org Such studies can quantify the influence of electronic and steric effects on the activation of different C-X bonds. researchgate.netresearchgate.netmdpi.comchemrxiv.orgnih.gov Similarly, computational studies can be employed to investigate the mechanism of halogenation reactions, providing a deeper understanding of the nature of the halogenating species and the factors governing regioselectivity. frontiersin.orgresearchgate.netrsc.org

In the context of asymmetric catalysis, mechanistic studies can help to unravel the origin of enantioselectivity. By modeling the interaction between the substrate, catalyst, and reagents in the transition state, it is possible to understand how the chiral catalyst controls the stereochemical outcome of the reaction. This knowledge can then be used to design more effective and selective catalysts. mdpi.com Experimental techniques such as kinetic studies, isotope labeling, and in situ spectroscopic monitoring of reactions will also play a vital role in validating and refining the mechanistic models developed through computational studies.

Q & A

Q. What are the established synthetic routes for 1-(6-Bromo-2-fluoro-3-iodophenyl)ethanone, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and Friedel-Crafts acylation. For example, 6-bromo-2-fluoro-3-iodobenzaldehyde can be reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group. Optimization includes:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ influence reaction efficiency and regioselectivity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like halogen exchange.
  • Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution .

Q. Table 1: Synthetic Route Comparison

MethodCatalystYield (%)RegioselectivityReference
Friedel-CraftsAlCl₃65–75High
Suzuki coupling*Pd(PPh₃)₄50–60Moderate

*Requires boronic acid intermediates (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid).

Q. How is the crystal structure of this compound determined using X-ray crystallography, and what challenges arise due to heavy atoms?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. Challenges include:

  • Heavy atom effects : Bromine, iodine, and fluorine cause strong absorption and require corrections (e.g., multi-scan absorption).
  • Disorder modeling : Halogen substituents may exhibit positional disorder, requiring refinement constraints.
  • Data resolution : High-resolution data (≤ 0.8 Å) is critical for accurate electron density mapping .

Q. What spectroscopic techniques are employed for characterization, and how are overlapping signals resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR with deuterated solvents (CDCl₃ or DMSO-d₆). Overlapping aromatic signals are resolved using 2D techniques (COSY, HSQC) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW = 382.91 g/mol). Halogen isotope patterns (Br, I) aid identification .
  • IR Spectroscopy : Stretching frequencies (C=O at ~1700 cm⁻¹, C-I at ~500 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do halogen substituents influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired halogen exchange?

Methodological Answer:

  • Reactivity hierarchy : Iodine > Bromine > Fluorine in oxidative addition. Fluorine’s electronegativity deactivates the ring, slowing coupling.
  • Mitigation strategies :
    • Use Pd catalysts with bulky ligands (XPhos) to favor iodine-selective coupling.
    • Lower reaction temperatures (50–60°C) reduce Br/I scrambling .

Q. How can computational models (DFT) predict the compound’s electronic properties, and how do they compare with experimental data?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potentials.
  • Validation : Compare calculated NMR chemical shifts (e.g., GIAO method) with experimental data. Discrepancies >1 ppm suggest conformational flexibility .

Q. How are discrepancies in thermodynamic data (e.g., boiling point, enthalpy) resolved when using different experimental or computational sources?

Methodological Answer:

  • Data reconciliation : Cross-validate using NIST Standard Reference Data. For example, experimental boiling points (if unavailable) can be estimated via group contribution methods (e.g., Joback-Reid) .
  • Error analysis : Assess instrument calibration (e.g., differential scanning calorimetry for melting points) and sample purity (>95% by HPLC) .

Q. What safety protocols are recommended for handling this compound given potential toxicity?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.